molecular formula C4H10ClNO3S B1524995 N-(2-methoxyethyl)-N-methylsulfamoyl chloride CAS No. 355849-72-8

N-(2-methoxyethyl)-N-methylsulfamoyl chloride

Cat. No. B1524995
CAS RN: 355849-72-8
M. Wt: 187.65 g/mol
InChI Key: WQEWZLQWJAZGAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a sulfamoyl chloride derivative. Sulfamoyl chlorides are a class of organic compounds that contain a sulfur atom, two oxygen atoms, a nitrogen atom, and a chloride atom. They are used as intermediates in the synthesis of various other compounds .


Chemical Reactions Analysis

Sulfamoyl chlorides are reactive towards nucleophiles due to the presence of the chloride leaving group .

Scientific Research Applications

Thermoresponsive Polymers

N-(2-methoxyethyl)-N-methylsulfamoyl chloride: is utilized in the synthesis of thermoresponsive polymers . These polymers exhibit a lower critical solution temperature (LCST)–type phase transition, which means they are soluble at lower temperatures but become insoluble as the temperature rises . This property is particularly useful in creating smart materials that can respond to temperature changes in the environment.

Drug Delivery Systems

Due to its thermoresponsive nature, this compound can be used to develop drug delivery systems that release medication in response to the body’s temperature. This application is crucial for targeted therapies where the drug needs to be released at specific sites within the body, such as in tumor tissues, which often have a slightly higher temperature than the surrounding healthy tissue .

Bioseparation Techniques

In bioseparation, N-(2-methoxyethyl)-N-methylsulfamoyl chloride can be applied to create temperature-sensitive affinity tags. These tags can bind or release biological molecules like proteins or nucleic acids in response to temperature changes, simplifying the purification processes in biotechnology and pharmaceutical manufacturing .

Smart Textiles

The compound’s role in creating polymers with temperature-dependent solubility makes it a candidate for developing smart textiles . These textiles can change their properties, such as porosity or hydrophobicity, based on the ambient temperature, leading to clothing that adapts to keep the wearer comfortable in varying climates .

Self-Healing Materials

Self-healing materials: can be engineered using this compound by incorporating it into polymer matrices that mend themselves when heated. This application is particularly promising for extending the lifespan of materials used in aerospace, automotive, and construction industries .

Environmental Sensing

Polymers derived from N-(2-methoxyethyl)-N-methylsulfamoyl chloride can be used in environmental sensing devices. These sensors can detect and respond to temperature fluctuations, which is vital for monitoring climate change or managing controlled environments like greenhouses .

Hydrogels for Tissue Engineering

The compound is instrumental in forming hydrogels that exhibit temperature-responsive behavior. These hydrogels can mimic the natural extracellular matrix, making them suitable scaffolds for tissue engineering and regenerative medicine .

Ionic Liquids for Biomass Processing

Research has shown that related compounds are effective in creating ionic liquids for biomass processing. These liquids can selectively dissolve components like lignin at certain temperatures, facilitating the production of biofuels and other renewable materials .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, some sulfamoyl chloride derivatives are used in the synthesis of pharmaceuticals, where their mechanism of action would depend on the specific drug .

Safety and Hazards

Sulfamoyl chlorides are generally corrosive and can cause burns and eye damage. They are also harmful if inhaled .

Future Directions

The future directions would depend on the specific applications of “N-(2-methoxyethyl)-N-methylsulfamoyl chloride”. For example, if it were to be used in pharmaceutical synthesis, future directions might involve improving the synthesis process or finding new therapeutic applications .

properties

IUPAC Name

N-(2-methoxyethyl)-N-methylsulfamoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10ClNO3S/c1-6(3-4-9-2)10(5,7)8/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQEWZLQWJAZGAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

355849-72-8
Record name N-(2-methoxyethyl)-N-methylsulfamoyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methoxyethyl)-N-methylsulfamoyl chloride
Reactant of Route 2
N-(2-methoxyethyl)-N-methylsulfamoyl chloride
Reactant of Route 3
Reactant of Route 3
N-(2-methoxyethyl)-N-methylsulfamoyl chloride
Reactant of Route 4
Reactant of Route 4
N-(2-methoxyethyl)-N-methylsulfamoyl chloride
Reactant of Route 5
Reactant of Route 5
N-(2-methoxyethyl)-N-methylsulfamoyl chloride
Reactant of Route 6
Reactant of Route 6
N-(2-methoxyethyl)-N-methylsulfamoyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.